7-Fluoro-6-methoxyisoindolin-1-one chemical properties
7-Fluoro-6-methoxyisoindolin-1-one chemical properties
An In-depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: A Core Scaffold for Modern Drug Discovery
Abstract
7-Fluoro-6-methoxyisoindolin-1-one is a substituted isoindolinone that represents a crucial heterocyclic building block for medicinal chemistry and drug development. The isoindolinone scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—featuring a fluorine atom and a methoxy group—offers medicinal chemists precise tools to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectral characteristics, and reactivity of 7-Fluoro-6-methoxyisoindolin-1-one. A significant focus is placed on its potential application as a key intermediate in the synthesis of next-generation therapeutics, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, where novel scaffolds are urgently needed to address acquired resistance in cancer therapy.[1][2]
Core Chemical & Physical Properties
7-Fluoro-6-methoxyisoindolin-1-one is a solid organic compound at room temperature, categorized as a fluorinated building block, an amide, and an ether.[3] Its identity is defined by the CAS Number 1007455-31-3.[4]
Structural and Molecular Data
The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered γ-lactam ring. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influences the molecule's electronic properties and potential intermolecular interactions.
Caption: Chemical structure of 7-Fluoro-6-methoxyisoindolin-1-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1007455-31-3 | [4] |
| Molecular Formula | C₉H₈FNO₂ | [4] |
| Molecular Weight | 181.16 g/mol | [4] |
| SMILES | O=C1NCC2=C1C(F)=C(OC)C=C2 | [4] |
| InChIKey | PBMQYRIHNKEHPH-UHFFFAOYSA-N | |
| Appearance | Solid (Predicted) | |
| Storage Conditions | Sealed in dry, room temperature or -20°C long-term | [4] |
| Solubility | Data not publicly available | |
| Melting Point | Data not publicly available |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned starting from 3-fluoro-4-methoxybenzoic acid, a commercially available starting material. The key steps would involve ortho-lithiation and formylation to install the aldehyde group, followed by conversion to a nitrile and subsequent reductive cyclization.
Caption: Proposed synthetic workflow for 7-Fluoro-6-methoxyisoindolin-1-one.
Experimental Protocol (Hypothetical)
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Ortho-formylation: 3-Fluoro-4-methoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong base such as s-butyllithium is added dropwise to effect directed ortho-metalation. Anhydrous N,N-dimethylformamide (DMF) is then added to quench the lithiated species, which upon acidic workup yields 2-formyl-5-fluoro-4-methoxybenzoic acid. The causality here is the ortho-directing ability of the carboxylic acid group, which positions the lithiation at the C2 position.
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Nitrile Formation: The resulting aldehyde is converted to an oxime using hydroxylamine hydrochloride. Subsequent dehydration of the oxime, typically with a reagent like acetic anhydride or trifluoroacetic anhydride, affords the key intermediate, 2-cyano-5-fluoro-4-methoxybenzoic acid.
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Reductive Cyclization: The final step involves the simultaneous reduction of the nitrile and the carboxylic acid to form the lactam ring. This can be achieved under various conditions. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) under pressure, which reduces the nitrile to a primary amine that spontaneously cyclizes with the carboxylic acid. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can achieve the same transformation under milder conditions. This final intramolecular amidation is thermodynamically favorable, driving the reaction to completion.
Spectral Characterization and Analysis
While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be reliably predicted based on the substituent effects of the fluorine and methoxy groups on the aromatic system and the known chemical shifts of the isoindolinone core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C=O (C1) | - | ~168.0 | Typical lactam carbonyl chemical shift. |
| CH₂ (C3) | ~4.3 (s, 2H) | ~45.0 | Methylene protons adjacent to the nitrogen atom. Appears as a singlet. |
| C3a | - | ~125.0 (d) | Aromatic carbon at the ring junction, coupled to fluorine (small J). |
| C4 | Aromatic proton ortho to fluorine, showing a large C-F coupling constant. | ||
| C5 | ~120.0 (d) | Aromatic proton meta to fluorine. | |
| C6 | - | ~150.0 (d) | Methoxy-bearing carbon, deshielded by oxygen. |
| C7 | - | Fluorine-bearing carbon, showing a very large, characteristic one-bond C-F coupling constant. | |
| C7a | - | ~135.0 | Aromatic carbon at the ring junction. |
| NH | ~8.5 (br s, 1H) | - | Amide proton, typically broad and downfield. |
| OCH₃ | ~3.9 (s, 3H) | ~56.0 | Methoxy protons, appearing as a sharp singlet. |
Note: 'd' denotes a doublet, 's' denotes a singlet, 'br s' denotes a broad singlet. J values are approximate coupling constants in Hz.
Expected Mass Spectrum: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.06. Expected IR Spectrum: Key stretches would include a strong C=O absorption around 1680-1700 cm⁻¹ (lactam), an N-H stretch around 3200 cm⁻¹, and C-F and C-O stretches in the fingerprint region (1100-1300 cm⁻¹).
Chemical Reactivity and Derivatization Potential
The reactivity of 7-Fluoro-6-methoxyisoindolin-1-one is governed by three main features: the lactam ring, the aromatic ring, and the benzylic methylene group.
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N-Alkylation/Arylation: The amide N-H bond can be deprotonated with a suitable base (e.g., NaH) and the resulting anion can be alkylated or arylated to install substituents at the N2 position. This is a common strategy in drug design to explore the SAR around the isoindolinone core.
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Reactivity at C3: The C3 position is adjacent to the nitrogen and is part of a hemiaminal-like structure in its hydroxylactam tautomer. This position can be functionalized. For instance, related γ-hydroxy lactams readily undergo Ni-catalyzed amidoalkylation reactions with a wide range of carbon, oxygen, sulfur, and nitrogen nucleophiles.[6] This allows for the introduction of diverse substituents at the C3 position, creating libraries of compounds for biological screening.
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Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy group and deactivated by the fluorine and the fused lactam ring. The positions for potential electrophilic substitution (e.g., nitration, halogenation) are influenced by the combined directing effects of these substituents, offering pathways to further functionalize the scaffold.
Caption: Key reactivity sites and derivatization pathways.
Applications in Drug Discovery: A Focus on PARP Inhibitors
The isoindolinone scaffold is a cornerstone in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[7] PARP inhibitors (PARPi) have revolutionized the treatment of cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, particularly in ovarian cancer.[2][8][9]
The Challenge of PARPi Resistance
A major clinical challenge is the development of resistance to existing PARP inhibitors.[1] This resistance can arise from various mechanisms, including the restoration of DNA repair pathways.[2] Consequently, there is an intense and ongoing effort to develop next-generation PARP inhibitors that can overcome these resistance mechanisms, exhibit improved selectivity, or possess a better safety profile.
Role of 7-Fluoro-6-methoxyisoindolin-1-one
This is where building blocks like 7-Fluoro-6-methoxyisoindolin-1-one become invaluable. The core isoindolinone can act as a rigid scaffold that orients key pharmacophoric features for optimal binding to the PARP active site.
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Fluorine as a Modulator: The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein. It is also frequently used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
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Methoxy Group for Vectorial Exploration: The methoxy group provides a synthetic handle and a vector for exploring different regions of the protein's binding pocket. It can be demethylated to a phenol for further derivatization or serve as an anchor point itself.
The combination of these features makes 7-Fluoro-6-methoxyisoindolin-1-one an attractive starting point for synthesizing novel PARP inhibitors designed to have differentiated properties from current clinical agents. Research into PARPi resistance has identified signaling pathways, such as those involving ATF6 and AP-1, as potential new targets to overcome resistance, creating a rationale for developing inhibitors with novel mechanisms or combination therapies where this scaffold could play a role.[1]
Caption: Role of the building block in the drug discovery pipeline for PARP inhibitors.
Safety and Handling
7-Fluoro-6-methoxyisoindolin-1-one is intended for research and development purposes only and is not for human or veterinary use.[4] As with any laboratory chemical of unknown long-term toxicity, appropriate safety precautions must be taken.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier.[4]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
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Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Retrieved from [Link]
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Ciucci, A., et al. (2022). ATF6-mediated signaling contributes to PARP Inhibitor Resistance in Ovarian Cancer. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]
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Wang, L., et al. (2019). Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. National Institutes of Health. Retrieved from [Link]
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Dhanasekaran, S., et al. (2016). Approach to Isoindolinones, Isoquinolinones, and THIQs via Lewis Acid-Catalyzed Domino Strecker-Lactamization/Alkylations. ACS Publications. Retrieved from [Link]
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Savela, R., & Leino, R. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Retrieved from [Link]
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Banerjee, S., & Lord, C. J. (2023). Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer. National Institutes of Health. Retrieved from [Link]
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Pothuri, B. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. PubMed. Retrieved from [Link]
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Miller, R. E., & Leary, A. (2020). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. National Institutes of Health. Retrieved from [Link]
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